molecular formula C8H6N4O4 B1460948 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 928323-86-8

4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B1460948
CAS RN: 928323-86-8
M. Wt: 222.16 g/mol
InChI Key: IAWBFWGMAXQZGG-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NPD, and it is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Polymerization and Material Science

4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is primarily used in the field of polymer science. For instance, its derivative, 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione (NIPTD), has been successfully reacted with diisocyanates under microwave irradiation to create novel aliphatic-aromatic polyureas. These polyureas, characterized by their rapid polycondensation and high inherent viscosities, demonstrate potential in developing new materials with unique properties (Mallakpour & Rafiee, 2003).

Analytical Chemistry

In analytical chemistry, this compound derivatives have been employed as derivatization reagents. For example, 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) has been used in the analysis of 25-hydroxyvitamin D3 using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry. This method enhances sensitivity and specificity in plasma assays, indicating its usefulness in sensitive analytical procedures (Higashi, Yamauchi, & Shimada, 2003).

Photocatalytic Degradation

Another area of application is in the study of photocatalytic degradation mechanisms. Derivatives of this compound have been used to understand the degradation of pollutants in water by TiO2 photocatalysis. This research provides insights into the degradation pathways of pollutants, which is crucial for environmental remediation efforts (Guillard et al., 2002).

properties

IUPAC Name

4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c13-7-9-10-8(14)11(7)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBFWGMAXQZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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